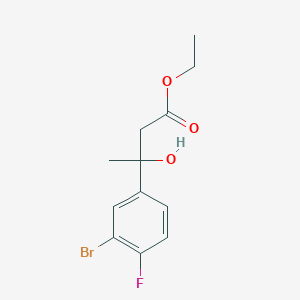
Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate is an organic compound with the molecular formula C11H12BrFO3 It is a derivative of butanoic acid and contains both bromine and fluorine atoms on its phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate typically involves the esterification of 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3-(3-bromo-4-fluorophenyl)-3-oxobutanoate.
Reduction: Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanol.
Substitution: 3-(3-amino-4-fluorophenyl)-3-hydroxybutanoate.
Scientific Research Applications
Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism by which Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The hydroxyl and ester groups can undergo hydrolysis or other chemical transformations, modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate: Similar structure but with a shorter carbon chain.
3-Bromo-4-fluorophenylboronic acid: Contains a boronic acid group instead of the ester and hydroxyl groups.
Benzamide, N-(4-fluorophenyl)-3-bromo-: Contains an amide group instead of the ester and hydroxyl groups.
Uniqueness
Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromine and fluorine atoms on the phenyl ring enhances its ability to participate in halogen bonding, making it a valuable compound for various research applications.
Biological Activity
Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate is a compound of increasing interest in the fields of medicinal chemistry and biocatalysis. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 3-bromo-4-fluoroaniline with ethyl 3-hydroxybutanoate. The reaction conditions can vary, but high yields are often achieved through optimized catalytic methods.
| Reagent | Amount | Yield |
|---|---|---|
| 3-Bromo-4-fluoroaniline | 95 mg (0.5 mmol) | 94% |
| Ethyl 3-hydroxybutanoate | 132 mg (1 mmol) | Full conversion |
This compound has been investigated for its potential as a biochemical probe to study enzyme interactions. Its structure allows it to interact with various biological targets, potentially influencing metabolic pathways.
- Enzyme Interaction : The compound is known to modulate enzyme activity, which can lead to alterations in metabolic processes.
- Therapeutic Properties : Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic effects, although further research is required to confirm these findings.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant inhibitory effects on bacterial growth, particularly against Gram-positive strains.
Cytotoxicity Studies
Cytotoxicity assays have shown that the compound exhibits selective cytotoxic effects on cancer cell lines while sparing normal cells. This selectivity is crucial for its potential use in cancer therapy.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| Normal fibroblasts | >100 |
Case Studies
- Case Study 1 : A study published in ACS Omega explored the compound's role in enzyme inhibition, demonstrating a significant reduction in enzyme activity at concentrations above 10 µM .
- Case Study 2 : Research from the University of Groningen highlighted its application in synthesizing chiral alcohols and amino acids, showcasing its versatility as a synthetic intermediate .
Properties
Molecular Formula |
C12H14BrFO3 |
|---|---|
Molecular Weight |
305.14 g/mol |
IUPAC Name |
ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate |
InChI |
InChI=1S/C12H14BrFO3/c1-3-17-11(15)7-12(2,16)8-4-5-10(14)9(13)6-8/h4-6,16H,3,7H2,1-2H3 |
InChI Key |
PBWPOAOMANTRQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(C1=CC(=C(C=C1)F)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















